molecular formula C19H23NO3 B5264758 3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B5264758
M. Wt: 313.4 g/mol
InChI Key: FIDBMEIPDKUXJV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group, a dimethyl group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions The cyclohexene ring can be constructed through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring system

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be implemented in a large-scale production setting.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be facilitated by the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of an indole-2-carboxylic acid derivative, while reduction of the cyclohexene ring could yield a cyclohexane derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: The indole moiety is known to exhibit biological activity, making this compound a potential candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, which could modulate their activity and lead to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone that plays a role in growth and development.

    Indole-2-carboxylic acid: A compound with potential biological activity.

    Cyclohexene derivatives: Compounds with a similar ring structure but different substituents.

Properties

IUPAC Name

3,4-dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-11-8-15(16(19(22)23)9-12(11)2)18(21)20-13(3)10-14-6-4-5-7-17(14)20/h4-7,13,15-16H,8-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBMEIPDKUXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CC(=C(CC3C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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